

Repotrectinib Clinical Application Note: Hepatic Impairment Dosing and Management

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Compound Focus: Repotrectinib

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1. Baseline Hepatic Function Assessment

- **Purpose:** Establish a baseline to monitor for drug-induced hepatotoxicity and determine eligibility for therapy.
- **Protocol:** Obtain the following tests prior to initiating **repotrectinib** [1] [2]:
 - Serum ALT (Alanine Aminotransferase)
 - Serum AST (Aspartate Aminotransferase)
 - Total Bilirubin

2. Dosing Guidance Based on Hepatic Function The following table summarizes the dosing recommendations for **repotrectinib** relative to hepatic function.

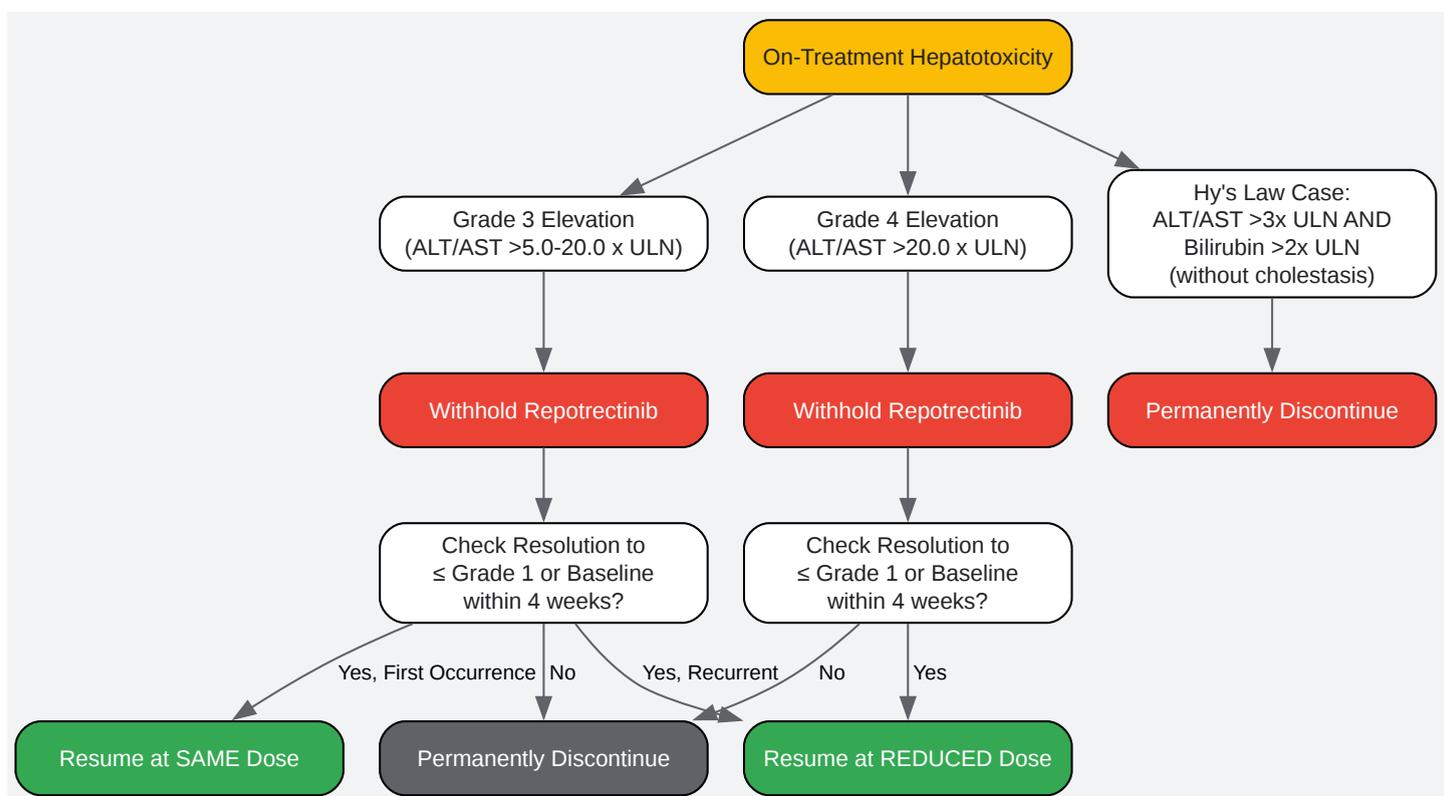
Hepatic Impairment Status	Total Bilirubin and AST Levels	Recommended Repotrectinib Dosing
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| **Mild (Child-Pugh A)** | Total bilirubin \leq ULN with AST $>$ ULN, **OR** Total bilirubin >1.0 to $1.5x$ ULN (any AST) | No initial dose adjustment recommended [2]. | | **Moderate (Child-Pugh B)** | Total bilirubin >1.5 to $3.0x$ ULN (any AST) | Dosing recommendation has not been established [2]. | | **Severe (Child-Pugh C)** | Total bilirubin $>3.0x$ ULN (any AST) | Dosing recommendation has not been established [2]. | | **Normal Hepatic Function** | Total bilirubin and AST within normal limits | Initiate standard dosing: 160 mg once daily for 14 days, then 160 mg twice daily [1]. |

3. Hepatotoxicity Monitoring Protocol During Treatment

- **Frequency:** Monitor liver tests (ALT, AST, and bilirubin) every 2 weeks during the first month of therapy, monthly thereafter, and as clinically indicated [3] [1] [2].
- **Objective:** Early detection of treatment-emergent elevations in liver enzymes, which occurred in 34-40% of patients in clinical trials, though severe (Grade ≥ 3) elevations were less common (1.9-3.1%) [3].

4. Management of Hepatotoxicity During Therapy The following workflow outlines the management of liver test abnormalities that emerge during **repotrectinib** treatment, based on the Common Terminology Criteria for Adverse Events (CTCAE) grading.



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5. Mechanism of Injury and Pharmacokinetic Considerations

- **Metabolism:** **Repotrectinib** is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 [3] [4].
- **Autoinduction:** **Repotrectinib** exhibits time-dependent autoinduction of its own metabolism, leading to increased clearance over time. This is a key consideration for long-term exposure and potential hepatotoxicity [4].
- **Drug-Drug Interactions:** As a CYP3A inducer, **repotrectinib** can alter the metabolism of other co-administered drugs. Concomitant use with strong CYP3A inhibitors or inducers should be avoided, as these interactions may influence hepatic load and toxicity risk [3] [1].

Experimental Protocol for Hepatotoxicity Investigation

For research and drug development professionals, the following *in vitro* protocol can be used to investigate the mechanisms of **repotrectinib**-induced hepatotoxicity.

Title: *In Vitro* Assessment of **Repotrectinib** Cytotoxicity and Mechanistic Pathways in Hepatocyte Models.

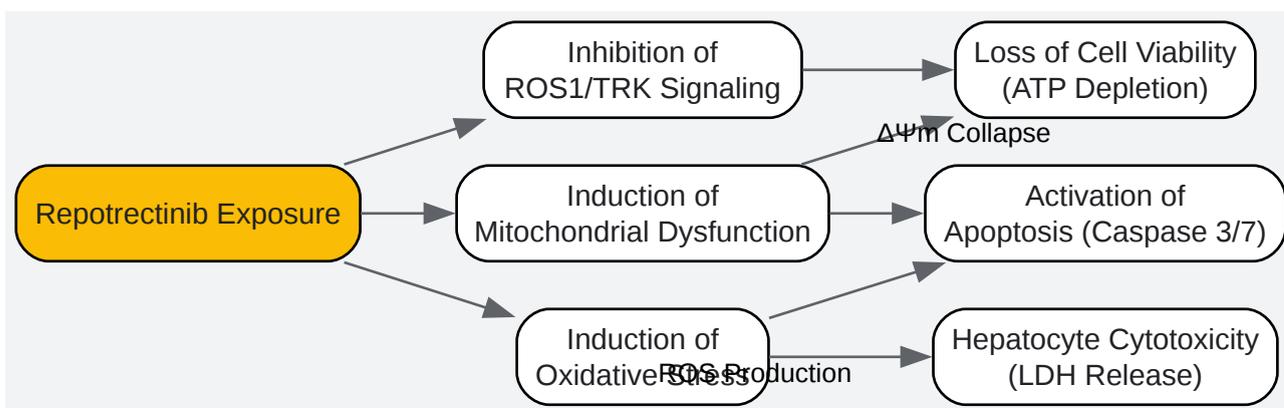
Objective: To evaluate the concentration-dependent cytotoxic effects of **repotrectinib** and investigate the role of ROS1/TRK inhibition, oxidative stress, and mitochondrial dysfunction in human hepatocyte models.

- **Cell Culture:**
 - Use cryopreserved primary human hepatocytes (PHHs) or relevant human hepatoma cell lines (e.g., HepaRG).
 - Culture cells in appropriate maintenance media and allow to differentiate and stabilize before compound exposure.
- **Compound Treatment:**
 - Prepare a serial dilution of **repotrectinib** in DMSO, with a final concentration range (e.g., 0.1 μ M to 100 μ M).
 - Include a vehicle control (DMSO at equivalent volume) and a positive control for cytotoxicity (e.g., 100 μ M Trovafloxacin).
 - Treat hepatocytes in triplicate for 24, 48, and 72 hours.
- **Endpoint Assays:**
 - **Cytotoxicity:** Measure lactate dehydrogenase (LDH) release into the culture media.
 - **Cell Viability:** Perform ATP-based assays (e.g., CellTiter-Glo).
 - **Biomarker Analysis:**

- **Oxidative Stress:** Quantify intracellular reactive oxygen species (ROS) using a fluorescent probe (e.g., H2DCFDA).
- **Mitochondrial Health:** Assess mitochondrial membrane potential using a JC-1 assay.
- **Apoptosis:** Measure caspase-3/7 activation.

- **Data Analysis:**

- Calculate the half-maximal cytotoxic concentration (TC₅₀).
- Perform statistical analysis (e.g., one-way ANOVA) to compare treatment groups to the vehicle control.
- The pathway below illustrates the key mechanistic investigations.



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Key Gaps and Future Research

The most significant gap is the absence of established dosing guidelines for patients with **moderate or severe hepatic impairment**. A dedicated pharmacokinetic study in this population is needed to inform safe dosing. Furthermore, the exact molecular mechanism behind the serum enzyme elevations observed in a subset of patients remains unclear and warrants further investigation to differentiate between on-target (ROS1/TRK inhibition) and off-target effects [3].

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References

1. Dosing | AUGTYRO® (repotrectinib) for HCPs [augtyrohcp.com]
2. Repotrectinib Dosage Guide + Max Dose, Adjustments [drugs.com]
3. Repotrectinib - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]
4. A Novel Empirical Autoinduction Model to Characterize ... - PMC [pmc.ncbi.nlm.nih.gov]

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